molecular formula C12H17BBrNO3 B3018376 3-Bromo-2-methoxypyridine-5-boronic acid pinacol ester CAS No. 2223040-05-7

3-Bromo-2-methoxypyridine-5-boronic acid pinacol ester

Cat. No.: B3018376
CAS No.: 2223040-05-7
M. Wt: 313.99
InChI Key: WALDKLDBKMQUTE-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxypyridine-5-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial building block in the synthesis of various complex molecules.

Mechanism of Action

Target of Action

It is known that similar compounds have applications in the field of medicine, organic synthesis, and fine chemicals . They are important intermediates for the synthesis of cholinergic drugs, which can treat gastrointestinal diseases .

Mode of Action

It’s known that similar compounds interact with their targets through a process known as borylation . This involves the addition of a boron atom to the target molecule, which can significantly alter its chemical properties and biological activity.

Biochemical Pathways

It’s known that similar compounds play a role in the synthesis of cholinergic drugs . These drugs work by mimicking the neurotransmitter acetylcholine, thereby affecting various biochemical pathways related to nerve signal transmission.

Pharmacokinetics

It’s known that similar compounds are used as intermediates in drug synthesis , suggesting that they may undergo various transformations in the body to produce the active drug molecule.

Result of Action

As an intermediate in the synthesis of cholinergic drugs , it likely contributes to the therapeutic effects of these drugs, which include increased smooth muscle contraction and stimulation of exocrine glands, among others.

Action Environment

It’s known that similar compounds are used in organic synthesis , suggesting that factors such as temperature, pH, and the presence of other chemicals could potentially affect their reactivity and stability.

Biochemical Analysis

Biochemical Properties

It is known to be an important intermediate in the synthesis of cholinergic drugs . These drugs interact with acetylcholine, a neurotransmitter, and its associated enzymes and receptors, influencing biochemical reactions in the nervous system.

Cellular Effects

The cellular effects of 3-Bromo-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine are not well-studied. As an intermediate in the synthesis of cholinergic drugs, it may indirectly influence cell function. Cholinergic drugs can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of acetylcholine in the nervous system .

Molecular Mechanism

The molecular mechanism of action of 3-Bromo-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is not well-understood. As an intermediate in the synthesis of cholinergic drugs, it may contribute to their effects by being incorporated into the final drug molecule. These drugs typically work by mimicking acetylcholine, binding to its receptors, and influencing downstream signaling pathways .

Metabolic Pathways

As an intermediate in the synthesis of cholinergic drugs, it may be involved in pathways related to the metabolism of these drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxypyridine-5-boronic acid pinacol ester typically involves the reaction of 3-bromo-2-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction temperature is often maintained between 80-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxypyridine-5-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., THF, DMF).

    Conditions: Inert atmosphere, temperatures ranging from room temperature to 100°C, and reaction times varying from a few hours to overnight.

Major Products

The major products formed from these reactions are biaryl or diaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry

In chemistry, 3-Bromo-2-methoxypyridine-5-boronic acid pinacol ester is used as a key reagent in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the development of new synthetic methodologies.

Biology

In biological research, this compound is used to create bioactive molecules that can interact with specific biological targets. It is often employed in the synthesis of small molecule inhibitors and probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound is used in the development of new drugs. Its role in forming biaryl structures is crucial for creating compounds with improved pharmacological properties.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and polymers. Its versatility in forming various chemical bonds makes it a valuable component in material science.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methoxypyridine-4-boronic acid pinacol ester
  • 3-Bromo-2-methoxypyridine-6-boronic acid pinacol ester
  • 3-Bromo-2-methoxypyridine-5-boronic acid

Uniqueness

Compared to its analogs, 3-Bromo-2-methoxypyridine-5-boronic acid pinacol ester offers unique reactivity and selectivity in cross-coupling reactions. Its specific substitution pattern on the pyridine ring allows for the formation of distinct biaryl structures, which are not easily accessible using other boronic esters.

Properties

IUPAC Name

3-bromo-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16-5)15-7-8/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALDKLDBKMQUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2223040-05-7
Record name 3-bromo-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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